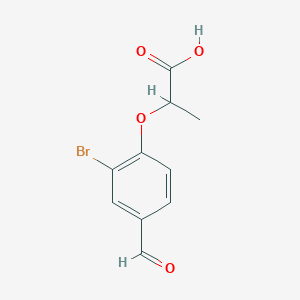

![molecular formula C8H7BrN2 B1276476 3-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 866135-71-9](/img/structure/B1276476.png)

3-Bromo-6-methylimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

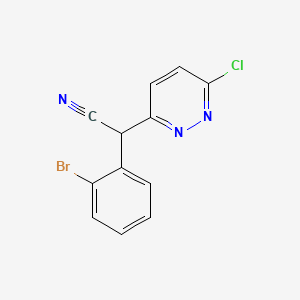

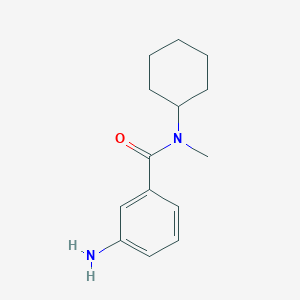

3-Bromo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methylimidazo[1,2-a]pyridine is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity. 2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

3-Bromo-6-methylimidazo[1,2-a]pyridine is a solid substance . It has a molecular weight of 211.06 .科学的研究の応用

Antituberculosis Agents

Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis (TB). These compounds are being explored for their potential to inhibit TB bacteria by targeting specific proteins essential for the bacteria’s survival .

Material Science

The structural character of imidazo[1,2-a]pyridines makes them useful in material science. Their unique properties allow them to be used in the development of new materials with potential applications in various industries, including electronics and photonics .

Pharmaceutical Intermediates

3-Bromo-6-methylimidazo[1,2-a]pyridine serves as an intermediate in pharmaceutical synthesis. It is utilized in the creation of various drugs due to its reactivity and ability to form complex molecules with medicinal properties .

Organic Synthesis

This compound is employed in organic synthesis, where it is used to build complex molecular structures. It is particularly valuable in reactions such as condensation, multicomponent reactions, and oxidative coupling, which are fundamental in creating diverse organic compounds .

Nanomedicine

Research indicates that imidazo[1,2-a]pyridine analogues may have applications in nanomedicine, particularly in the design of nanostructures for drug delivery systems. These systems can target specific cells or tissues, making treatments more effective and reducing side effects .

Light-Sensitive Dyes

Imidazo[1,2-a]pyridine compounds are used in the role of light-sensitive dyes. They have applications in optical media for data storage and can be used as photosensitizers in various chemical processes .

Fluorescent Probes

Derivatives of 3-Bromo-6-methylimidazo[1,2-a]pyridine have been used as fluorescent probes for in vitro and in vivo determination of various ions. Their fluorescence properties make them suitable for use in bioimaging and diagnostics .

作用機序

Target of Action

3-Bromo-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives interact with their targets and cause changes that result in their anti-tuberculosis activity .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways, leading to their anti-tuberculosis activity .

Pharmacokinetics

Other imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives can significantly reduce the bacterial load in tuberculosis models .

Action Environment

It is known that environmental factors can influence the action of other imidazo[1,2-a]pyridine derivatives .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in the development of new TB drugs .

特性

IUPAC Name |

3-bromo-6-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMYJJVBJHMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2Br)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413981 |

Source

|

| Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methylimidazo[1,2-a]pyridine | |

CAS RN |

866135-71-9 |

Source

|

| Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)

![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)

![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)